3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroimidazole derivative that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
The chemical compound 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide and its derivatives have been investigated for various scientific applications, particularly in the field of medicinal chemistry. Studies have shown that similar compounds possess significant antimicrobial and antiproliferative activities. For instance, derivatives such as N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds have demonstrated bacteriostatic and fungistatic actions, with some being specifically fungicidal for certain strains. Additionally, these compounds have been evaluated for their antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, revealing potential as novel antiproliferative agents (Kumar et al., 2012).
Anticancer Evaluation
Another area of application is in the design and synthesis of benzamide derivatives for anticancer evaluation. Compounds similar to this compound have been designed, synthesized, and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases (Ravinaik et al., 2021).
Tumor Hypoxia Markers
Furthermore, nitroimidazole-based derivatives have been developed as markers for tumor hypoxia, a condition indicative of aggressive tumor behavior and resistance to therapy. Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated both in vitro and in vivo. These compounds have shown promise in accumulating in hypoxic tumor cells, potentially aiding in the diagnosis and treatment planning of various cancers (Li et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(14-7-4-8-16(11-14)21(23)24)19-10-9-15-12-25-18(20-15)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLIIHFZMCSMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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